6-(4-Nitrobenzylthio)-purine is a synthetic derivative of purine, characterized by the presence of a nitrobenzylthio group at the 6-position of the purine ring. This compound has garnered interest in biochemical research, particularly in the study of nucleoside transport and its implications in cancer therapy. The structure and functional groups of 6-(4-Nitrobenzylthio)-purine suggest potential applications in targeting nucleotide metabolism, which is crucial for cellular proliferation and survival.
The synthesis of 6-(4-Nitrobenzylthio)-purine can be traced to research focused on purine analogs that inhibit nucleoside transport mechanisms. Such compounds are often developed to explore their effects on cancer cell proliferation and to enhance the understanding of nucleoside transporter proteins like human equilibrative nucleoside transporter 1 .
6-(4-Nitrobenzylthio)-purine belongs to the class of purine derivatives, specifically modified purines that serve as analogs for studying nucleoside transport and metabolism. Its classification as a potential therapeutic agent is based on its ability to inhibit nucleoside transporters, which are critical in cancer treatment strategies .
The synthesis of 6-(4-Nitrobenzylthio)-purine typically involves several organic chemistry techniques, including alkylation and rearrangement reactions. One common method includes the alkylation of a purine precursor at the nitrogen position followed by a Dimroth rearrangement to introduce the nitrobenzylthio group .
The final product is usually purified through recrystallization or chromatography techniques to ensure high purity suitable for biological assays.
The molecular structure of 6-(4-Nitrobenzylthio)-purine features a purine core with a nitrobenzylthio substituent at the 6-position. This modification alters its physicochemical properties, potentially enhancing its biological activity.
6-(4-Nitrobenzylthio)-purine participates in various chemical reactions typical for purine derivatives, including:
The reactivity profile is influenced by the electron-withdrawing nature of the nitro group, which can enhance electrophilicity at adjacent positions on the purine ring.
The mechanism through which 6-(4-Nitrobenzylthio)-purine exerts its effects involves inhibition of nucleoside transporters, particularly human equilibrative nucleoside transporter 1. By blocking these transporters, the compound reduces the uptake of essential nucleosides necessary for DNA synthesis in rapidly dividing cells such as cancer cells .
Studies indicate that this compound exhibits type-specific inhibition of cancer cell proliferation at micromolar concentrations, suggesting its potential as an anticancer agent through targeted disruption of nucleotide metabolism .
Relevant analyses include spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structure and purity.
6-(4-Nitrobenzylthio)-purine has several applications in scientific research:
6-(4-Nitrobenzylthio)-purine, systematically named as 6-[[(4-nitrophenyl)methyl]thio]-9H-purine, represents a synthetically modified purine derivative with significant biological activity. The compound is more widely recognized in scientific literature by its alternative designations: S-(4-nitrobenzyl)-6-thioinosine (NBMPR) or nitrobenzylthioinosine (NBTI). Its molecular formula is C₁₇H₁₇N₅O₆S, corresponding to a molecular weight of 419.41 g/mol [1] [6]. The structural architecture comprises a purine nucleus linked via a sulfur atom at the 6-position to a 4-nitrobenzyl group, while the ribofuranosyl sugar moiety attached at N9 classifies it as a nucleoside analog. This molecular configuration is critical for its biological function, as the ribose component facilitates interaction with nucleoside transporters [3].
Table 1: Structural Characteristics of 6-(4-Nitrobenzylthio)-Purine
Characteristic | Value |
---|---|
IUPAC Name | 6-[[(4-nitrophenyl)methyl]thio]-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine |
Molecular Formula | C₁₇H₁₇N₅O₆S |
Molecular Weight | 419.41 g/mol |
Melting Point | 187–190 °C (literature value) |
Key Functional Groups | Purine ring, thioglycosidic bond, nitrobenzyl, ribofuranosyl |
Structure-activity relationship (SAR) studies reveal that modifications at specific positions profoundly influence biological activity. For instance, substitution at the purine C2 position demonstrates strict steric limitations: replacing hydrogen with fluorine (compound 7) yields a Ki of 2.1 nM for equilibrative nucleoside transporter 1 (ENT1), while bulkier substituents like cyclohexylamino (compound 22) drastically reduce affinity (Ki = 1,125 nM) [3]. Similarly, the 4-nitro group on the benzyl moiety is essential for high-affinity binding, as its reduction diminishes inhibitory potency against nucleoside transport [1]. The ribose hydroxyl groups contribute to transporter recognition, explaining the compound's significantly higher affinity for ENT1 compared to non-glycosylated analogs [3].
The compound emerged as a pivotal pharmacological tool in the 1970s–1980s during investigations into cellular nucleoside transport mechanisms. Initial studies identified its capacity to potently inhibit adenosine uptake in erythrocytes and other cell types, distinguishing it as a high-affinity ligand for nucleoside transport proteins [2]. This discovery catalyzed the development of tritiated ([³H]) and later fluorescent-tagged derivatives for direct transporter quantification. Radiolabeled [³H]nitrobenzylthioinosine became the gold standard probe for characterizing equilibrative nucleoside transporter 1 (ENT1) distribution, density, and ligand affinity across tissues, revealing high expression in brain capillaries, erythrocytes, and specific neuronal populations [1] [4].
Table 2: Comparative Potency of 6-(4-Nitrobenzylthio)-Purine Against ENT1 Across Species
Species | Cell/Tissue Model | EC₅₀ (nM) | Substrate | Reference |
---|---|---|---|---|
Human | PK15-hENT1 stable transfectants | 0.40 | Uridine | Ward et al (2000) |
Human | U2-OS osteosarcoma cells | 0.20 | Formycin B | Hammond and Archer (2004) |
Rat | Cerebral-cortical synaptosomes | 0.50 | Uridine | Lee and Jarvis (1988) |
Mouse | Ehrlich ascites tumor cells | 0.12 | Uridine | Hammond and Johnstone (1989) |
Dog | MDCK cells | 2.80 | Formycin B | Hammond and Archer (2004) |
Critical historical milestones include its role in differentiating equilibrative nucleoside transporters into two subtypes: es (equilibrative sensitive; later designated ENT1), inhibited by nanomolar concentrations, and ei (equilibrative insensitive; ENT2), requiring micromolar concentrations for inhibition [2] [5]. This classification underpinned molecular cloning efforts that identified the SLC29A gene family. Additionally, the compound facilitated the discovery that nucleoside transporter distribution modulates the efficacy of anticancer and antiviral nucleoside drugs, establishing a foundation for transporter-focused pharmacology [2] [5].
Cancer Therapeutics: 6-(4-Nitrobenzylthio)-purine exhibits substantial research value in oncology due to its role in modulating nucleoside-based chemotherapy efficacy. By selectively inhibiting ENT1-mediated cellular uptake, it potentiates the cytotoxicity of antineoplastic nucleosides like gemcitabine (Km = 160 µM via ENT1) in vitro. This pharmacological strategy protects non-target cells while enhancing drug accumulation in malignancies with alternative uptake mechanisms, particularly in combination therapies targeting resistant cancers [2] [3]. Novel C2-fluoro and C8-alkylamino analogs derived from its structure demonstrate improved ENT1 binding affinity (Ki ≈ 2 nM), offering templates for developing next-generation chemosensitizing agents without the mutagenic risks associated with the parent compound’s metabolites [3].
Neurodegenerative Disease Applications: Research identifies ENT1, probed extensively using this compound, as a biomarker and therapeutic target in Huntington disease. Striatal adenosine levels are significantly reduced in transgenic models (Tg51 rats, zQ175 mice), correlating with ENT1 upregulation measured via [³H]nitrobenzylthioinosine binding. Human studies confirm SLC29A1 (ENT1) transcript elevation in early-stage Huntington disease patients, with differential co-expression patterns suggesting disrupted purinergic signaling. These findings position ENT1 inhibition as a strategy to restore adenosine tone and delay neurodegeneration [4].
Infectious Disease Research: The compound demonstrates utility in studying protozoal nucleoside transport. Early investigations revealed its ability to protect host cells from toxic nucleosides during treatment of Toxoplasma gondii and other parasitic infections by inhibiting host ENT1. This host-protective effect, combined with differential transporter expression in pathogens versus mammalian cells, supports its application in developing antiparasitic combination therapies. Furthermore, structural analogs like arprinocid leverage similar transport inhibition mechanisms to exert direct antiparasitic effects [2].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0